{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate
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Overview
Description
The compound (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate is a complex organic molecule featuring a benzo[d][1,3]dioxole core with a hydroxypyrrolidinylmethyl substituent and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Hydroxypyrrolidinylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzo[d][1,3]dioxole core with a hydroxypyrrolidine derivative.
Acetylation: The final step is the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Used in the development of new materials with specific properties such as polymers and resins.
Mechanism of Action
The mechanism by which (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate exerts its effects depends on its interaction with specific molecular targets. The hydroxypyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The benzo[d][1,3]dioxole core can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl benzoate
- (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl propionate
Uniqueness
The acetate ester group in (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate provides unique reactivity and stability compared to its benzoate and propionate analogs. This makes it particularly useful in applications where a balance between reactivity and stability is required.
Properties
CAS No. |
62869-48-1 |
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Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
[6-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-yl]methyl acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)19-8-12-5-15-14(20-9-21-15)4-11(12)6-16-3-2-13(18)7-16/h4-5,13,18H,2-3,6-9H2,1H3 |
InChI Key |
DMRNJIPENZCVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1CN3CCC(C3)O)OCO2 |
Origin of Product |
United States |
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